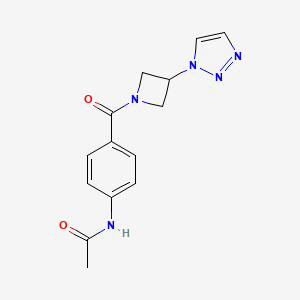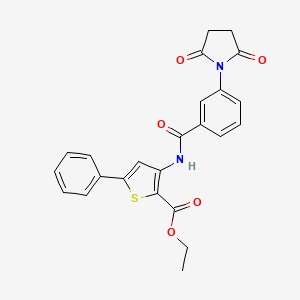![molecular formula C13H18N4O B2446833 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide CAS No. 1340783-45-0](/img/structure/B2446833.png)
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a cyclopenta[d]pyrimidine ring with a piperidine carboxamide moiety, making it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of sodium alkoxide (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction forms the cyclopenta[d]pyrimidine core, which is then further functionalized to introduce the piperidine carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using alkylating agents like benzyl chloride or 1,2-dibromoethane.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at room temperature.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: Benzyl chloride or 1,2-dibromoethane in the presence of a base like triethylamine (Et3N).
Major Products
Aplicaciones Científicas De Investigación
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of corrosion inhibitors for metals.
Mecanismo De Acción
The mechanism of action of 1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, leading to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar cyclopenta ring structure but differs in functional groups.
Pyrrolopyrazine derivatives: Similar in having a fused ring system but with different heteroatoms and functional groups.
N-(6,7-Dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-N,N-dimethyl-1,3-propanediamine: Another compound with a cyclopenta ring fused to a different heterocycle.
Uniqueness
1-{5H,6H,7H-Cyclopenta[D]pyrimidin-4-YL}piperidine-4-carboxamide is unique due to its combination of a cyclopenta[d]pyrimidine ring with a piperidine carboxamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable subject for further research.
Propiedades
IUPAC Name |
1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-12(18)9-4-6-17(7-5-9)13-10-2-1-3-11(10)15-8-16-13/h8-9H,1-7H2,(H2,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNXCOFMAPYXDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2N3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(Phenylmethoxycarbonylamino)-1,3-thiazol-5-yl]propanoic acid](/img/structure/B2446750.png)


![N-(2-(N-isopropylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2446757.png)
![1-Methyl-5-[(1-methyl-6-oxopiperidin-3-yl)amino]piperidin-2-one](/img/structure/B2446758.png)

![(1R,5S)-8-((E)-styrylsulfonyl)-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B2446760.png)


![3-(2-methoxyethyl)-N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2446764.png)
![5-chloro-1-(4-chlorobenzyl)-3-{[(4-chlorobutanoyl)oxy]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B2446766.png)
![2-{4-[4-(3,4-DIMETHOXYPHENYL)-1H-PYRAZOL-3-YL]-3-HYDROXYPHENOXY}ACETOHYDRAZIDE](/img/structure/B2446768.png)
![N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2446769.png)
![N-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxamide](/img/structure/B2446773.png)
